molecular formula C10H8ClNOS B8322526 2-Chloro-6-(2-Thienylmethoxy)Pyridine

2-Chloro-6-(2-Thienylmethoxy)Pyridine

Cat. No. B8322526
M. Wt: 225.70 g/mol
InChI Key: HJMUEQUXIPWFNC-UHFFFAOYSA-N
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Patent
US07247633B2

Procedure details

K-t-BuO (1.70 g, 15.1 mmol) was added portionwise to a stirred mixture of 2-thiophenemethanol (2.14 g, 18.7 mmol) and 2,6-dichloropyridine (2.13 g, 14.4 mmol) in dioxane (3 mL) at room temperature. An exotermic reaction started and more dioxane (3 mL) was added. After 3 h of stirring at room temperature, the reaction mixture was passed through a column of silica using n-hexane/ethyl acetate (85:15) as eluent. A second purification on silica (16×4 cm) using n-hexane/ethyl acetate (9:1) firnished 3.0 g (93%) of the title compound as a light beige oil. HRMS m/z calcd for C10H8ClNOS (M)+ 225.0015, found 225.0022. Anal. (C10H8CINOS) C, H, N. *Previously described in EP 693490.
[Compound]
Name
K-t-BuO
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
n-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][OH:7].[Cl:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11](Cl)[N:10]=1>O1CCOCC1.CCCCCC.C(OCC)(=O)C>[Cl:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:7][CH2:6][C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)[N:10]=1 |f:3.4|

Inputs

Step One
Name
K-t-BuO
Quantity
1.7 g
Type
reactant
Smiles
Name
Quantity
2.14 g
Type
reactant
Smiles
S1C(=CC=C1)CO
Name
Quantity
2.13 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
n-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 3 h of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An exotermic reaction
CUSTOM
Type
CUSTOM
Details
A second purification on silica (16×4 cm)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=NC(=CC=C1)OCC=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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